molecular formula C9H10FNO2 B6255309 methyl 4-amino-3-fluoro-5-methylbenzoate CAS No. 1352904-38-1

methyl 4-amino-3-fluoro-5-methylbenzoate

Cat. No.: B6255309
CAS No.: 1352904-38-1
M. Wt: 183.2
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Description

Methyl 4-amino-3-fluoro-5-methylbenzoate is a fluorinated aromatic ester featuring a benzoate backbone with amino (─NH₂), fluoro (─F), and methyl (─CH₃) substituents at the 4-, 3-, and 5-positions, respectively. For instance, fluorinated benzoates are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to fluorine’s ability to modulate electronic properties, bioavailability, and metabolic stability . The methyl ester group enhances lipophilicity, facilitating membrane permeability compared to carboxylic acid derivatives.

Properties

CAS No.

1352904-38-1

Molecular Formula

C9H10FNO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-fluoro-5-methylbenzoate typically involves the esterification of 4-amino-3-fluoro-5-methylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to meet industrial and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-fluoro-5-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include alcohols or amines.

    Ester Hydrolysis: The primary products are 4-amino-3-fluoro-5-methylbenzoic acid and methanol.

Scientific Research Applications

Methyl 4-amino-3-fluoro-5-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can serve as a probe or marker in biological assays to study enzyme activity or cellular processes.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-fluoro-5-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding interactions. The methyl ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Methyl 4-amino-3-fluoro-5-methylbenzoate 4-NH₂, 3-F, 5-CH₃ C₁₀H₁₁FNO₂* Hypothesized intermediate for pharmaceuticals; enhanced metabolic stability due to fluorine. Inferred
Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate (CAS 606143-94-6) 4-NH₂, 3-F, 5-NO₂, 2-(2-fluorophenylamino) C₁₄H₁₁F₂N₃O₄ Nitro group increases reactivity; potential use in drug synthesis or agrochemicals.
4′-Fluoro-4-dimethylaminoazobenzene Azo group (─N=N─), 4′-F, 4-N(CH₃)₂ C₁₄H₁₃FN₂ High carcinogenicity in rats; fluorine at 4′ position enhances activity.
Metsulfuron-methyl 2-SO₂NH(CO)NH-triazine, 4-OCH₃, 6-CH₃ C₁₄H₁₅N₅O₆S Sulfonylurea herbicide; triazine and sulfonyl groups critical for herbicidal activity.

*Hypothetical formula based on substituent positions.

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Fluorine Position: In 4′-fluoro-4-dimethylaminoazobenzene, fluorine at the 4′ position doubled carcinogenic activity compared to the parent compound, highlighting the importance of substituent positioning . Nitro vs. Methyl Groups: The nitro group in CAS 606143-94-6 (electron-withdrawing) contrasts with the methyl group (electron-donating) in the target compound. This difference likely impacts reactivity; nitro derivatives may undergo reduction or participate in electrophilic substitution more readily .

Applications Pharmaceuticals vs. Agrochemicals: Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), this compound lacks the sulfonyl and triazine moieties critical for herbicidal action . Instead, its simpler structure suggests utility as a pharmaceutical intermediate or in materials science. Carcinogenicity Considerations: While fluorinated azo dyes like 4′-fluoro-4-dimethylaminoazobenzene are carcinogenic, the absence of an azo group in the target compound likely reduces toxicity risks .

Environmental and Metabolic Stability Fluorine’s role in delaying metabolic degradation (e.g., via cytochrome P450 inhibition) is well-documented in pharmaceuticals. The target compound’s 3-fluoro substituent may similarly enhance persistence compared to non-fluorinated analogs .

Research Findings and Implications

  • Synthetic Pathways : highlights the prevalence of fluorinated benzoates in synthetic chemistry. The target compound could be synthesized via nucleophilic aromatic substitution or esterification of pre-substituted benzoic acids.
  • Toxicity Profile: While halogenated aromatic amines (e.g., 4′-fluoro-4-dimethylaminoazobenzene) are carcinogenic, the esterification and absence of azo groups in the target compound may mitigate such risks .
  • Comparative Stability : The methyl ester group in the target compound improves solubility in organic solvents compared to carboxylic acid derivatives, facilitating purification and formulation .

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